Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate is an organic compound with the molecular formula C13H19O5P. It is a derivative of benzoic acid and contains a diethoxyphosphoryl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-(bromomethyl)benzoate with triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures (around 160°C) for a couple of hours. The excess triethylphosphite is then removed under vacuum to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Triethyl phosphite
- Methyl p-toluate
Uniqueness
Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate is unique due to its diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C14H19O6P |
---|---|
Molecular Weight |
314.27 g/mol |
IUPAC Name |
methyl 4-(2-diethoxyphosphorylacetyl)benzoate |
InChI |
InChI=1S/C14H19O6P/c1-4-19-21(17,20-5-2)10-13(15)11-6-8-12(9-7-11)14(16)18-3/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
HACPTHQDMADIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CC=C(C=C1)C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.